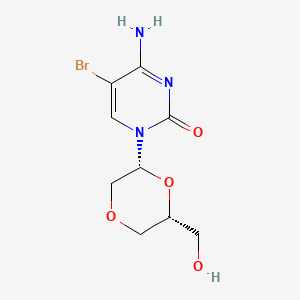

2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-

Description

The compound 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)- is a brominated pyrimidinone derivative characterized by a six-membered 1,4-dioxan ring substituted with a hydroxymethyl group at position 6. Its stereochemistry, denoted as (2R-cis), is critical for molecular interactions, akin to antiviral nucleoside analogues like lamivudine . The pyrimidinone core features a 4-amino group and a 5-bromo substituent, distinguishing it from fluoro-substituted analogues such as emtricitabine .

Properties

CAS No. |

132062-66-9 |

|---|---|

Molecular Formula |

C9H12BrN3O4 |

Molecular Weight |

306.11 g/mol |

IUPAC Name |

4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |

InChI Key |

HRCWMZUTNXSPJT-IYSWYEEDSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO |

Canonical SMILES |

C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyrimidinone Core

- The introduction of the bromine atom at the 5-position of the pyrimidinone ring is commonly achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Reaction conditions typically involve mild temperatures (0–25 °C) and solvents like dichloromethane or acetonitrile to avoid over-bromination or decomposition.

- The halogenation step is critical for subsequent functionalization and must be carefully monitored to maintain regioselectivity.

Synthesis of the Hydroxymethyl-Substituted 1,4-Dioxane Ring

- The 1,4-dioxane ring with a hydroxymethyl substituent is generally prepared via cyclization of diol precursors or by ring-closing reactions involving appropriate dihydroxy compounds.

- Stereoselective synthesis of the (2R-cis) isomer is achieved by using chiral starting materials or chiral catalysts to control the configuration during ring formation.

- Protecting groups such as tert-butoxycarbonyl (Boc) may be employed to protect amino functionalities during ring synthesis.

Coupling of Pyrimidinone and Dioxane Moieties

- The coupling of the brominated pyrimidinone with the hydroxymethyl-dioxane is often performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the functional groups present.

- Reaction conditions include the use of bases like N-ethyl-N,N-diisopropylamine, solvents such as dichloromethane, and inert atmosphere (argon or nitrogen) to prevent oxidation.

- Reaction times vary from several hours to overnight (e.g., 18–27 hours) to ensure complete conversion.

Oxidation and Functional Group Transformations

- Oxidation steps may be required to convert hydroxymethyl groups to aldehydes or acids, using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium hypochlorite, or sodium chlorite under buffered aqueous conditions.

- These reactions are typically carried out at mild temperatures (40–45 °C) and controlled pH (around 6.6) to maximize yield and minimize side reactions.

- Quenching and work-up involve aqueous washes, pH adjustments, and organic extractions.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation (Bromination) | NBS in dichloromethane, 0–25 °C, 2–4 h | 80–90 | Regioselective bromination at 5-position of pyrimidinone ring |

| Dioxane ring formation | Cyclization of diol precursors with chiral catalysts, room temperature | 75–85 | Stereoselective formation of (2R-cis) 1,4-dioxane ring |

| Coupling reaction | PyBOP, N-ethyl-N,N-diisopropylamine, dichloromethane, argon atmosphere, 27 h | 84 | Efficient coupling of pyrimidinone and dioxane moieties |

| Oxidation of hydroxymethyl | TEMPO, NaClO2, NaOCl, NaH2PO4 buffer, 40–45 °C, pH 6.6, 18 h | 94 | Selective oxidation to aldehyde or acid functional groups |

| Acetylation (optional) | Acetyl chloride, anhydrous methanol, 0–20 °C, 10 h | 90+ | Protection or modification of hydroxyl groups |

Data adapted and synthesized from related pyrimidinone derivative syntheses and patent literature.

Notes on Purification and Characterization

- Purification is typically achieved by flash chromatography using solvent systems such as ethyl acetate/hexane mixtures.

- Crude products are washed with aqueous citric acid, sodium bicarbonate, water, and brine to remove impurities.

- Drying agents like anhydrous magnesium sulfate are used before concentration under reduced pressure.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and stereochemistry.

- Optical rotation and chiral HPLC may be employed to verify enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.

Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.

Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development:

Antiviral Activity

Research indicates that derivatives of pyrimidinones, including the compound , show promising antiviral properties. For instance, pyrimidine derivatives have been explored for their efficacy against viral infections such as HIV and hepatitis C. The structural similarity to nucleosides allows these compounds to interfere with viral replication processes.

Anticancer Properties

Pyrimidinone derivatives have been investigated for their anticancer activities. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cell proliferation presents a potential pathway for cancer treatment.

Antimicrobial Effects

The antimicrobial properties of pyrimidinones are well-documented. The presence of bromine and amino groups in the structure enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. This makes it a candidate for development into new antibiotics.

Case Studies

Several studies have documented the biological activities of compounds related to 2(1H)-Pyrimidinone:

-

Antiviral Activity Against HIV :

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrimidinone derivatives against HIV replication. The study demonstrated that specific substitutions on the pyrimidine ring significantly increased antiviral potency. -

Anticancer Research :

In a recent publication in Cancer Research, researchers synthesized various pyrimidinone derivatives and evaluated their effects on cancer cell lines. It was found that certain modifications led to increased apoptosis in cancer cells, indicating potential for therapeutic use. -

Antimicrobial Studies :

A study conducted by the Chemical Society of Ethiopia reported on the synthesis and biological evaluation of novel pyrimidine derivatives. The results indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Biological Implications: Bromacil’s use as a herbicide highlights bromine’s role in disrupting nucleotide metabolism, suggesting similar pyrimidinones could target nucleic acid synthesis pathways .

Comparison Based on Oxygen-Containing Rings

Table 2: Ring System Impact on Properties

*Predicted from (similar dioxan compound).

†Estimated based on lamivudine’s polar surface area.

Key Observations :

- Ring Size and Conformation : Six-membered 1,4-dioxan rings offer greater conformational flexibility but may reduce binding affinity compared to rigid five-membered rings in lamivudine .

- Sulfur vs. Oxygen : Sulfur in oxathiolane rings enhances lipophilicity and metabolic stability, critical for lamivudine’s oral bioavailability .

Physicochemical Property Analysis

Table 3: Predicted and Experimental Properties

| Property | Target Compound | Lamivudine (C₈H₁₁N₃O₃S) | Emtricitabine (C₈H₁₀FN₃O₃S) |

|---|---|---|---|

| Molecular Weight | ~324.19 g/mol | 229.26 g/mol | 247.25 g/mol |

| PSA (Ų) | ~126 | 115 | 115 |

| pKa (Predicted) | ~11.7* | 11.6† | 11.5† |

| Boiling Point | ~522°C‡ | N/A | N/A |

| Solubility | Low (bromine effect) | High | High |

*Derived from (similar dioxan compound).

†From lamivudine’s experimental data .

‡Predicted for analogous dioxan compound in .

Key Observations :

- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to lamivudine and emtricitabine, necessitating formulation adjustments for bioavailability.

Biological Activity

2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)- is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 303.12 g/mol. It features a pyrimidine ring substituted with amino and bromo groups, along with a hydroxymethyl dioxane moiety.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3O4 |

| Molecular Weight | 303.12 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Antimicrobial Activity

Research has demonstrated that compounds similar to 2(1H)-pyrimidinone exhibit antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown moderate activity against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Antiviral Activity

Preliminary studies suggest potential antiviral effects against certain viruses. The compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

Cytotoxicity

In vitro assays have indicated that the compound exhibits cytotoxic effects on cancer cell lines. The IC50 values vary depending on the type of cancer cells tested, suggesting selective toxicity that could be harnessed for therapeutic purposes.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidinones, including the target compound. These derivatives were evaluated for their antimicrobial efficacy, revealing promising results against multiple strains .

- Mechanistic Insights : Research involving structural analysis has provided insights into how modifications to the pyrimidine structure can enhance biological activity. The presence of bromine and hydroxymethyl groups has been linked to increased potency .

- Comparative Studies : Comparative evaluations with established antibiotics have shown that while not as potent as traditional agents like Streptomycin, the compound offers a novel mechanism of action that could be beneficial in overcoming antibiotic resistance .

Q & A

Q. What are the recommended synthetic pathways for preparing 2(1H)-pyrimidinone derivatives, and how do they apply to this brominated analog?

- Methodological Answer: The synthesis of dihydropyrimidin-2(1H)-one derivatives often employs one-pot multicomponent reactions, such as the Biginelli reaction, using urea/thiourea, aldehydes, and β-keto esters under acidic conditions . For brominated analogs like the target compound, post-synthetic modifications (e.g., bromination at the 5-position) may be required. Key steps include:

Q. How can the stereochemistry and structural integrity of the (2R-cis)-configured 1,4-dioxane ring be verified?

- Methodological Answer: Use a combination of:

- X-ray crystallography for definitive confirmation of the cis configuration and ring conformation.

- NMR spectroscopy (e.g., H-H NOESY) to identify spatial proximity between the hydroxymethyl group and adjacent protons on the dioxane ring .

- Circular Dichroism (CD) to assess optical activity linked to the chiral centers .

Q. What safety protocols are critical when handling brominated pyrimidinones in laboratory settings?

- Methodological Answer: Based on structurally related compounds:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Spill Management: Collect residues using vacuum systems with HEPA filters to prevent environmental release .

Advanced Research Questions

Q. How does the 5-bromo substitution influence the compound’s biological activity compared to non-halogenated analogs?

- Methodological Answer: Bromine enhances electrophilicity, potentially increasing binding affinity to biological targets. To evaluate:

- Conduct competitive binding assays (e.g., fluorescence polarization) using enzymes like thymidylate synthase, where pyrimidinones are known inhibitors .

- Compare IC values of brominated vs. non-brominated analogs. For example, in plant studies, 2(1H)-pyrimidinone analogs increased fungal penetration success by 13–23% at 5–10 mM, suggesting halogenation modulates bioactivity .

Q. What strategies resolve contradictions in solubility data for polar pyrimidinone derivatives?

- Methodological Answer: Discrepancies may arise from polymorphic forms or solvent interactions. Address this via:

- Dynamic Light Scattering (DLS) to assess aggregation in aqueous buffers.

- High-Throughput Solubility Screening using solvents like DMSO-water gradients.

- Refer to databases like the Handbook of Aqueous Solubility Data, which lists solubility for 4-amino-2(1H)-pyrimidinone derivatives (e.g., 1550 mg/L at 25°C in water for a related compound) .

Q. How can kinetic modeling predict the compound’s interaction with nucleic acid targets?

- Methodological Answer: Adapt methods from ureido-pyrimidinone studies:

- Use evolutionary programming algorithms (e.g., Gepasi) to fit association/dissociation rate constants. For example, pyrimidinone-naphthyridine complexes exhibit diffusion-controlled association rates (~10 M s) in toluene .

- Apply surface plasmon resonance (SPR) to measure real-time binding kinetics with DNA/RNA templates.

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for pyrimidinones, while others show limited efficacy?

- Methodological Answer: Variations may stem from:

- Strain-specific susceptibility: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria using standardized MIC assays .

- Protonation states: The 4-amino group’s pKa (~8.5) affects solubility and membrane permeability at physiological pH. Use pH-dependent activity assays to optimize conditions .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating this compound’s potential in antiviral research?

- Methodological Answer: Given structural similarity to cytarabine (a DNA synthesis inhibitor):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.